2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a furan-2-yl group at position 3, linked via an acetamide bridge to a cyclohepta[d][1,3]thiazol-2-ylidene moiety. The pyridazinone ring is a well-studied pharmacophore known for diverse biological activities, including anti-inflammatory and antimicrobial effects . Structural validation via X-ray crystallography (using tools like SHELX ) and spectroscopic methods (NMR, LC-MS) would confirm its stereochemistry and purity .
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-16(20-18-19-13-5-2-1-3-7-15(13)26-18)11-22-17(24)9-8-12(21-22)14-6-4-10-25-14/h4,6,8-10H,1-3,5,7,11H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWVOUBEGHCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide (CAS Number: 1282121-85-0) is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Structure
The molecular formula for this compound is , with a molecular weight of 370.4 g/mol. The structure consists of a furan ring, a pyridazine moiety, and a thiazole derivative, which contribute to its biological properties.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 370.4 g/mol |
| LogP | 2.8352 |
| Polar Surface Area | 77.579 Ų |
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyridazine and thiazole have been explored for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific compound under review may share these properties due to its structural components.
The proposed mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It is hypothesized that this compound can trigger programmed cell death in malignant cells.
Neuroprotective Effects
Some studies suggest that similar compounds can protect against neurotoxicity induced by oxidative stress. The furan and pyridazine rings may provide antioxidant properties that help mitigate cellular damage in neuronal tissues.
Study on Anticancer Activity
In a recent study examining various thiazole derivatives, compounds similar to the one demonstrated potent activity against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy.
Neurotoxicity Assessment
Another investigation focused on the neuroprotective effects of furan-containing compounds. Results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues in Pyridazinone Derivatives
Compounds with pyridazinone cores, such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h ), share the pyridazinone scaffold but differ in substituents. For example:
- 3a-3h feature halogen (Cl) and aryl (phenyl) groups at positions 5 and 6, respectively, whereas the target compound has a furan-2-yl group at position 3.
- The acetamide bridge in the target compound is absent in 3a-3h, which instead have alkyl/aryl substitutions at position 2.
Table 1: Pyridazinone Derivatives Comparison
The furan substituent in the target compound may confer improved solubility compared to halogenated analogues, while the cycloheptathiazole could enhance binding to sulfur-containing enzymes (e.g., cysteine proteases) .
Acetamide-Linked Heterocyclic Compounds
Compounds like N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazinoquinazolin-6-yl)thio]acetamide (4.8–4.10) share the acetamide-thiazole/thiadiazole motif but differ in core heterocycles:
- 4.8–4.10 feature triazinoquinazoline cores, whereas the target compound uses a pyridazinone.
- Both classes exhibit high melting points (>260°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) .
Table 2: Acetamide Heterocycles Comparison
The cycloheptathiazole in the target compound may offer superior metabolic stability compared to smaller thiadiazole rings due to reduced ring strain .
Hydrogen-Bonding and Crystallography
The cycloheptathiazole’s nitrogen and sulfur atoms may participate in hydrogen-bonding networks, as observed in Etter’s graph-set analysis . This contrasts with triazinoquinazoline derivatives, where π-π stacking dominates . Structural validation tools like SHELXL and CIF checks ensure accurate comparison of crystallographic data.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
